
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide, also known as CMA or Compound 89, is a synthetic compound that has been extensively studied for its potential use in scientific research. CMA is a member of the phenylacetamide family of compounds, which are known to have a wide range of biological activities.
作用機序
The precise mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. Binding of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide to the sigma-1 receptor has been shown to increase intracellular calcium levels and activate downstream signaling pathways that are involved in cell survival and neuroprotection. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has also been shown to have anti-inflammatory and analgesic effects, which may be mediated through its interaction with the sigma-1 receptor.
Biochemical and physiological effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide can protect neuronal cells from oxidative stress and apoptosis, and can enhance neurite outgrowth and synaptic plasticity. In vivo studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. These effects are thought to be mediated through the sigma-1 receptor, although other targets may also be involved.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the function of this receptor in various physiological and pathological conditions. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the potential off-target effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide on other receptors and signaling pathways should be carefully considered when interpreting experimental results.
将来の方向性
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide and its potential applications. One area of interest is the development of more potent and selective sigma-1 receptor modulators based on the structure of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide. These compounds may have improved pharmacokinetic properties and therapeutic potential compared to N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide. Another area of interest is the role of the sigma-1 receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide and other sigma-1 receptor modulators may have therapeutic potential in these conditions, although further research is needed to fully understand their mechanisms of action and potential side effects.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide involves the reaction of 4-chloro-2,5-dimethoxyphenylamine with 4-isopropyl-3-methylphenol in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting intermediate is then reacted with chloroacetyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is a multi-step process that requires careful control of reaction conditions and purification methods to obtain a high yield and purity of the final product.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a tool compound for studying the role of the sigma-1 receptor in various physiological processes. The sigma-1 receptor is a transmembrane protein that is involved in the regulation of intracellular calcium signaling, protein folding, and cell survival. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been shown to bind to the sigma-1 receptor with high affinity and selectivity, making it a useful tool for studying the function of this receptor.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-12(2)15-7-6-14(8-13(15)3)26-11-20(23)22-17-10-18(24-4)16(21)9-19(17)25-5/h6-10,12H,11H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXBMJFLHISLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2458122.png)
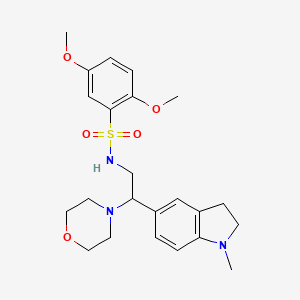
![3-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2458124.png)

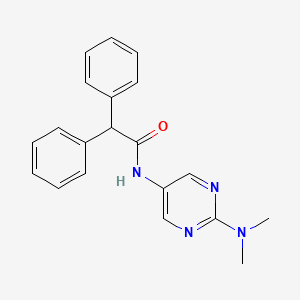
![5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile](/img/structure/B2458128.png)
![1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2458131.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2458133.png)
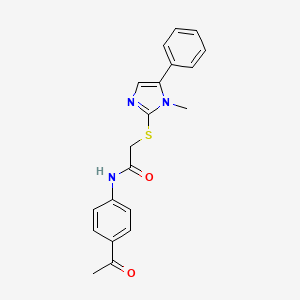
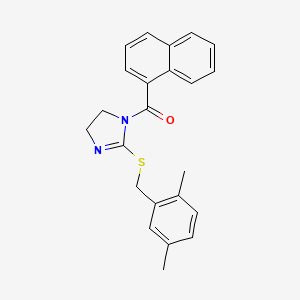
![Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane](/img/structure/B2458139.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B2458141.png)
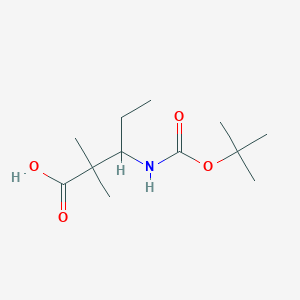
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate](/img/structure/B2458145.png)